6,7-dimethoxy-3-((3-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one
Description
Chemical Structure and Properties The compound 6,7-dimethoxy-3-((3-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one (CAS: 337932-71-5) is a benzofuranone derivative featuring a 6,7-dimethoxy-substituted isobenzofuran-1(3H)-one core and a 3-methylpyridin-2-ylamino substituent at the 3-position. Its molecular formula is C₁₆H₁₆N₂O₄, with a molecular weight of 300.31 g/mol. Key physicochemical properties include a calculated XlogP of 2.7, indicating moderate lipophilicity, and a topological polar surface area of 69.7 Ų, suggesting moderate hydrogen-bonding capacity .
For example, microwave-assisted methods yield higher efficiencies (e.g., 80–92% yields for indolinylidene derivatives) compared to traditional reflux .
Properties
IUPAC Name |
6,7-dimethoxy-3-[(3-methylpyridin-2-yl)amino]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-4-8-17-14(9)18-15-10-6-7-11(20-2)13(21-3)12(10)16(19)22-15/h4-8,15H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCYGSLVVOXJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6,7-dimethoxy-3-((3-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one is a member of the isobenzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of This compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 272.30 g/mol
This compound features a unique isobenzofuran backbone substituted with methoxy and pyridine groups, which may influence its biological interactions.
Antioxidant Activity
Research indicates that derivatives of isobenzofuran-1(3H)-one exhibit significant antioxidant properties. For instance, in vitro studies have shown that certain derivatives can scavenge free radicals effectively, with IC values comparable to standard antioxidants like ascorbic acid.
Antiplatelet Activity
The compound has also been evaluated for its antiplatelet effects. In studies involving rabbit platelets, it demonstrated significant inhibition of arachidonic acid-induced platelet aggregation, suggesting a potential role in cardiovascular therapies.
| Inducer | IC (µM) |
|---|---|
| Arachidonic Acid | 70 |
| Collagen | 120 |
These findings suggest that the compound may inhibit cyclooxygenase enzymes, leading to reduced thromboxane A2 formation and subsequent platelet aggregation .
Antidepressant Effects
Recent investigations into related isobenzofuran derivatives have indicated potential antidepressant properties. For example, a derivative was shown to enhance serotonin reuptake inhibition and improve depression-like behavior in animal models by modulating neurotransmitter levels in the brain .
The biological activities of This compound are believed to stem from its ability to interact with various molecular targets:
- Antioxidant Mechanism: The compound may neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress.
- Antiplatelet Mechanism: It likely inhibits cyclooxygenase pathways, reducing thromboxane A2 synthesis and platelet activation.
- Neurotransmitter Modulation: By influencing serotonin levels, it may exert mood-stabilizing effects.
Study on Antioxidant Activity
In a study assessing the antioxidant capabilities of various isobenzofuran derivatives, 6,7-dimethoxy derivative was identified as a potent antioxidant with an IC significantly lower than many tested compounds. This highlights its potential utility in formulations aimed at oxidative stress-related conditions .
Study on Antiplatelet Activity
A comparative analysis of antiplatelet activities revealed that the compound effectively inhibited platelet aggregation induced by arachidonic acid more than by collagen, suggesting a selective action mechanism that could be beneficial in managing thrombotic disorders .
Study on Antidepressant Effects
In another investigation focused on antidepressant properties, a derivative similar to This compound was shown to enhance recovery from stress-induced neuronal damage in mice models. The study concluded that this class of compounds could represent a novel approach to treating depression without the addictive side effects associated with traditional antidepressants .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity (logP): The target compound’s XlogP of 2.7 suggests moderate membrane permeability, comparable to noscapine (logP ~2.1) but lower than brominated derivatives (estimated logP >3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

